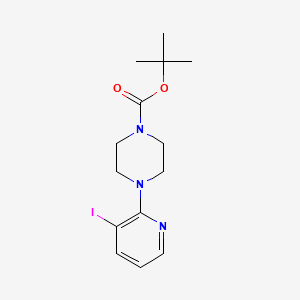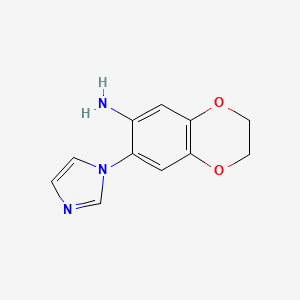![molecular formula C8H8N2O4S B1385817 Methyl 2-[(5-nitro-2-pyridinyl)sulfanyl]acetate CAS No. 224635-20-5](/img/structure/B1385817.png)
Methyl 2-[(5-nitro-2-pyridinyl)sulfanyl]acetate
Overview
Description
Methyl 2-[(5-nitro-2-pyridinyl)sulfanyl]acetate: is an organic compound with the molecular formula C8H8N2O4S It is a derivative of pyridine, featuring a nitro group at the 5-position and a sulfanyl group linking to an acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2-chloropyridine and sodium nitrite.
Nitration: The 2-chloropyridine undergoes nitration to introduce the nitro group at the 5-position.
Thioether Formation: The nitro compound is then reacted with thiourea to form the corresponding thioether.
Esterification: Finally, the thioether is esterified with methyl chloroacetate under basic conditions to yield methyl 2-[(5-nitro-2-pyridinyl)sulfanyl]acetate.
Industrial Production Methods: Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfanyl group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Sodium hydride, alkyl halides.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products:
Reduction: Methyl 2-[(5-amino-2-pyridinyl)sulfanyl]acetate.
Substitution: Various substituted thioethers.
Hydrolysis: 2-[(5-nitro-2-pyridinyl)sulfanyl]acetic acid.
Scientific Research Applications
Chemistry:
Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Ligand in Coordination Chemistry: Acts as a ligand in the formation of metal complexes.
Biology and Medicine:
Antimicrobial Agents: Potential use in the development of antimicrobial agents due to its nitro group.
Enzyme Inhibitors: Investigated for its potential to inhibit certain enzymes.
Industry:
Material Science: Used in the development of new materials with specific properties.
Agriculture: Potential use in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of methyl 2-[(5-nitro-2-pyridinyl)sulfanyl]acetate largely depends on its application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function.
Comparison with Similar Compounds
Methyl 2-[(5-amino-2-pyridinyl)sulfanyl]acetate: Similar structure but with an amino group instead of a nitro group.
Methyl 2-[(2-pyridinyl)sulfanyl]acetate: Lacks the nitro group.
Uniqueness:
Nitro Group: The presence of the nitro group at the 5-position makes it unique and imparts specific chemical reactivity.
Versatility: Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
methyl 2-(5-nitropyridin-2-yl)sulfanylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4S/c1-14-8(11)5-15-7-3-2-6(4-9-7)10(12)13/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXAOASNYIXQYQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=NC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(Pyridin-2-ylsulfanyl)methyl]aniline](/img/structure/B1385736.png)
![3-[(Tert-butylsulfanyl)methyl]aniline](/img/structure/B1385737.png)
![1-[3-Fluoro-4-(2,2,2-trifluoroethoxy)-phenyl]-ethanone](/img/structure/B1385739.png)
![4-[(Cyclopropylmethoxy)methyl]aniline](/img/structure/B1385740.png)
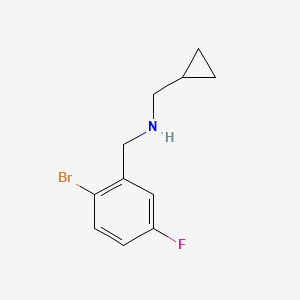

![Acetic acid, 2-[[(2-fluorophenyl)methyl]amino]-2-oxo-, ethyl ester](/img/structure/B1385747.png)
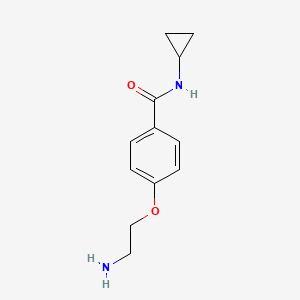
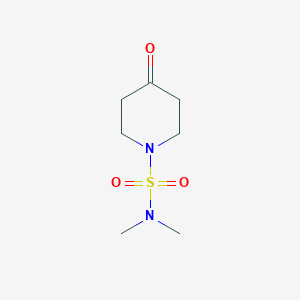
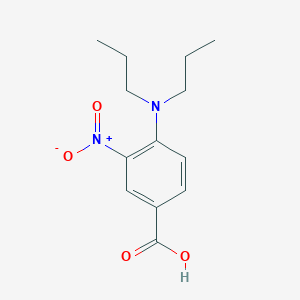
![2-[3,4-Dihydro-1(2H)-quinolinyl]isonicotinic acid](/img/structure/B1385754.png)
